MTT Formazan

Assay Workflow Solubility Throughput

MTT Formazan (CAS 23305-68-2) is the water-insoluble, purple crystalline endpoint chromophore of the MTT reduction assay, delivering a stoichiometric absorbance signal at 570 nm directly proportional to cellular metabolic activity. • Non-substitutable by water-soluble formazans (XTT, MTS, WST-1): insoluble crystalline deposition enables stable endpoint readouts and cobalt-ion-assisted cell-localized microscopy. • Validated for post-thaw viability QC of cryopreserved stocks; outperforms WST-1 in long-term conservation protocols. • Supplied under inert gas; store at 2-8°C protected from light.

Molecular Formula C18H17N5S
Molecular Weight 335.4 g/mol
CAS No. 23305-68-2
Cat. No. B1226572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTT Formazan
CAS23305-68-2
Synonyms3-(4,5-dimethylthiazol 2-yl)-2,5-diphenyltetrazolium formazan
MTT formazan
Molecular FormulaC18H17N5S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C18H17N5S/c1-13-14(2)24-18(19-13)22-17(15-9-5-3-6-10-15)20-23(21-22)16-11-7-4-8-12-16/h3-12,21H,1-2H3
InChIKeyFQNJPANACVTXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MTT Formazan Core Properties and Procurement


MTT Formazan (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium formazan; CAS 23305-68-2) is the reduced, highly colored end-product of the MTT tetrazolium salt [1]. With a molecular weight of 335.43 g/mol and a distinct purple/blue-black crystalline appearance, this compound is intrinsically water-insoluble and requires organic solvents like DMSO, isopropanol, or acidified isopropanol for dissolution . Its primary value lies in colorimetric assays, where its robust absorbance at 570 nm is proportional to cellular metabolic activity, serving as a direct quantifier for the widely employed MTT assay [1].

Assay Format
Insoluble crystalline endpoint for localized signal detection
Detection
570 nm absorbance compatible with standard microplate readers
Workflow
Requires organic solvent solubilization step, supporting robust endpoint assays

MTT Formazan Non-Substitutability


The procurement of MTT Formazan is not interchangeable with other tetrazolium formazans due to fundamental, quantifiable differences in solubility, spectral properties, and cellular permeability that directly impact assay workflow and data interpretation. While newer generation tetrazolium salts like XTT, MTS, and WST-1 produce water-soluble formazans, eliminating the solubilization step, the insoluble crystalline nature of MTT Formazan enables its distinct application in endpoint assays requiring a stable, precipitating signal [1][2]. Furthermore, the unique pH- and cell density-dependent spectral behavior of MTT Formazan, with a characteristic absorption maximum shift, necessitates specific experimental controls absent in alternatives, making generic substitution a direct source of quantitative error and data misinterpretation [3].

!
Water-soluble formazans (XTT, MTS, WST-1) eliminate the solubilization step but alter signal localization and endpoint type, so may not directly substitute for MTT-based crystalline endpoint assays.
!
MTT Formazan’s pH- and cell density-dependent spectral shift can cause significant quantification errors if protocols are not adjusted; this requirement is absent in alternative formazans, introducing variability if substituted.
!
Distinct absorbance maximum at 570 nm requires dedicated filter sets; substituting XTT (450 nm) or MTS (515–580 nm) may necessitate re-optimization and validation of detection settings.

MTT Formazan vs. Analogues: Comparative Evidence


Aqueous Solubility vs. XTT, MTS, WST-1

MTT Formazan is fundamentally differentiated from next-generation tetrazolium formazans by its water insolubility. In contrast, XTT Formazan, MTS Formazan, and WST-1 Formazan are designed to be water-soluble. This property necessitates an organic solvent solubilization step (e.g., DMSO, acidified isopropanol) for MTT assays, adding to workflow time and complexity, but also uniquely enables the formation of localized, precipitating crystals within cells [1][2].

Aqueous Solubility
Head-to-head
Insoluble (MTT) vs. Soluble (XTT, MTS, WST-1)
Workflow and endpoint-type differentiation
Solubilization step required for MTT; water-soluble alternatives streamline throughput but alter signal localization.
Assay Workflow Solubility Throughput

Absorbance Peak: MTT vs. XTT and MTS

The absorption maximum (λmax) of MTT Formazan is a critical determinant of assay sensitivity and instrumentation. It exhibits a λmax of 560-570 nm, distinct from XTT Formazan (450 nm) and comparable to the range for MTS Formazan (515-580 nm). This difference in spectral properties requires specific filter sets for microplate readers and influences the choice of tetrazolium salt based on available equipment and potential interference from other compounds [1][2].

Absorbance Maximum
Head-to-head
560–570 nm (MTT) vs. 450 nm (XTT)
Instrument compatibility and interference context
>100 nm difference requires distinct filter sets; MTT fits standard 570 nm readers.
Spectrophotometry Colorimetry Assay Design

Nanoparticle Cytotoxicity: MTT vs. WST-1

In head-to-head comparisons for evaluating mesoporous silica nanoparticle (MSN) cytotoxicity, MTT and WST-1 assays yield divergent, and often unreliable, viability estimates. The MTT assay was shown to generally overestimate the cytotoxicity of MSNs, while the WST-1 assay sometimes clearly underestimated cytotoxicity, even producing viability values exceeding 100% [1]. This quantitative discrepancy highlights that MTT Formazan production can be influenced by particle-specific interferences that are not observed with alternative methods like ATP-based assays.

Nanotoxicity Correlation
Head-to-head
MTT overestimates cytotoxicity vs. WST-1 underestimates
Nanoparticle-specific assay interference context
MTT may show directional bias; validate with ATP-based methods for nanomaterials.
Cytotoxicity Nanotoxicology Assay Interference

pH and Cell Density-Dependent Spectral Shift

The absorption spectrum of MTT Formazan is uniquely sensitive to pH and cell density, a property not shared to the same extent by all formazans. At low cell density or high pH, a single peak exists at 560-570 nm. However, at high cell density or low pH, a second peak appears at 510 nm. Crucially, measuring absorbance solely at 570 nm under high-density conditions can underestimate MTT Formazan production by up to 10-fold, directly compromising chemosensitivity calculations [1]. This necessitates a post-assay pH adjustment step (e.g., with a pH 10.5 buffer) to standardize readings, a requirement often absent for other tetrazolium systems.

pH-Dependent Spectral Shift
Class-level
Up to 10-fold underestimation
Protocol-dependent quantification error risk
Requires post-assay pH adjustment; otherwise chemosensitivity data may be invalid.
Spectral Variability Assay Validation Quantitation

Cobalt Ions for Localized Deposition

When used as a cytochemical indicator of microbial viability, MTT Formazan requires the addition of cobalt ions to the reaction mixture to achieve cell-localized formazan deposition. In contrast, INT Formazan (from iodonitrophenyltetrazolium) does not require cobalt but its reactions must be assessed shortly after mounting due to diffusion [1]. This differential requirement highlights MTT's specific utility and constraints in microscopy-based viability assessments.

Cobalt Ion Requirement
Head-to-head
MTT requires cobalt ions for localized deposition; INT does not
Cytochemical staining workflow difference
Cobalt addition is essential for microscopy; INT diffuses without rapid assessment.
Cytochemistry Microscopy Localization

Long-Term Preservation Reproducibility: MTT vs. WST-1

In comparative studies on cell viability after long-term conservation and cryopreservation, the MTT method demonstrated greater utility and reliability than the WST-1 method [1]. While WST-1 offers advantages in handling and stability on fresh specimens, MTT's performance was superior for establishing viability after long-term storage, indicating a specific niche where MTT Formazan-based assays are the method of choice.

Post-Cryopreservation Viability
Head-to-head
MTT more reliable than WST-1 after long-term storage
Stored cell viability endpoint context
MTT provides robust data for cryopreserved stocks; WST-1 may be less consistent.
Cryopreservation Viability Reproducibility

MTT Formazan Application Scenarios


High-Throughput Drug Screening

Laboratories equipped with multi-mode or filter-based microplate readers optimized for the 570 nm absorbance peak can directly integrate MTT Formazan-based assays into existing high-throughput workflows. The well-characterized assay provides quantitative viability data for large compound libraries, making it a cost-effective and standardized choice where workflow adjustments for water-soluble formazans are not required [1].

Post-Cryopreservation Viability Assessment

Research involving cell banking, tissue engineering, or any protocol requiring validation of cell viability post-thaw will find MTT assays particularly reliable. Evidence indicates MTT outperforms WST-1 in establishing viability after long-term conservation, providing robust data for quality control of cryopreserved stocks [1].

Microbial Viability Staining for Microscopy

MTT is the tetrazolium salt of choice for protocols that require direct, cell-localized formazan deposition for microscopy. The insoluble, crystalline nature of MTT Formazan, coupled with the specific requirement for cobalt ions to achieve localization, makes it a targeted tool for cytochemical studies of microbial viability and activity on glass slides [1].

Sperm Quality and Fertility Testing

MTT reduction is a validated and characterized method for assessing sperm quality in domestic fowl, with strong correlation to INT-reduction and fertilization ability. The MTT-based assay offers operational advantages, including function without unstable PMS and toxic cyanide reagents, and produces optically clear solutions for spectrophotometric reading [1].

Application
Selection Property
Validation Focus
High-Throughput Drug Screening
570 nm absorbance compatibility
Standardized microplate reader assay workflow
Post-Cryopreservation Viability
Post-thaw viability reliability
Long-term conservation endpoint consistency
Microbial Viability Staining
Cobalt-dependent localized deposition
Cytochemical staining method validation
Sperm Quality Testing
PMS/cyanide-free assay
Correlation with fertilization ability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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